
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
概要
説明
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 . The compound is typically stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at temperatures below -10°C . Its molecular weight is 171.14 . No additional physical or chemical properties are mentioned in the search results.科学的研究の応用
Material Science Applications
Benzoxazine compounds, including derivatives of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine, have been extensively studied for their applications in the development of novel materials. These compounds are known for their role in the preparation of polybenzoxazines, a class of high-performance thermosetting resins. Polybenzoxazines exhibit excellent properties such as high thermal stability, low water absorption, and good mechanical strength, making them suitable for use in aerospace, electronics, and coatings industries. The thermal polymerization of benzoxazine monomers to form polybenzoxazines has been a subject of research to understand the curing processes and improve material properties (Gârea et al., 2007).
Environmental and Green Chemistry
The synthesis of benzoxazine compounds, including the environmentally benign synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, highlights the importance of green chemistry principles in the chemical synthesis of high-value compounds. These methodologies emphasize minimizing the environmental impact by using less hazardous chemicals and solvents, efficient processes that reduce waste, and energy-efficient reactions. The development of such environmentally friendly synthetic routes is crucial for sustainable industrial practices (Albanese et al., 2003).
Agricultural Applications
The bioactivity and ecological roles of benzoxazinones, closely related to benzoxazines, have been studied for their potential applications in agriculture. These compounds exhibit phytotoxic, antimicrobial, antifungal, and insecticidal properties, which can be harnessed to develop natural herbicides and pesticides. The exploration of benzoxazinones and their derivatives as leads for natural herbicide models is of significant interest, aiming to provide more eco-friendly solutions for crop protection and soil health management (Macias et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary target of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the large subunit of the Herpes Simplex Virus Type 1 (HSV-1) terminase complex . This complex plays a crucial role in the replication of HSV-1, a virus that affects more than 90% of the global population .
Mode of Action
The compound interacts with the large subunit of the HSV-1 terminase complex, inhibiting the reproduction of HSV-1 in vitro . This interaction disrupts the virus’s ability to replicate, thereby reducing the severity of the infection.
Biochemical Pathways
It is known that the compound interferes with the replication process of hsv-1, which likely involves the disruption of viral dna synthesis .
Pharmacokinetics
The compound’s effectiveness against hsv-1, including acyclovir-resistant strains, suggests that it has sufficient bioavailability to exert its antiviral effects .
Result of Action
The primary result of the compound’s action is the inhibition of HSV-1 reproduction. This leads to a decrease in the severity of the infection and potentially prevents the development of acyclovir-resistant strains of the virus .
生化学分析
Biochemical Properties
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
2,2-difluoro-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKEGBIEMCGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


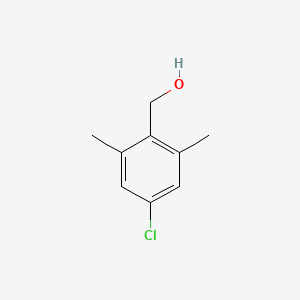
![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)
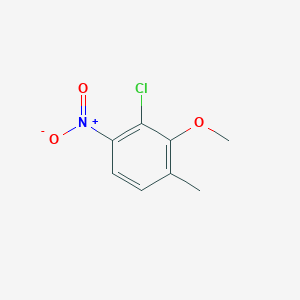

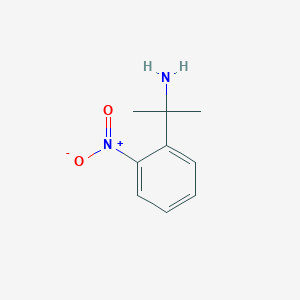
![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)
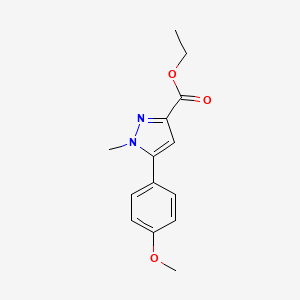
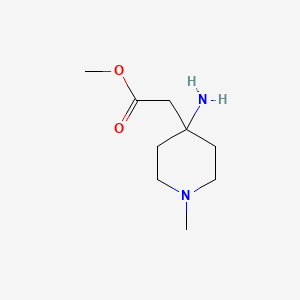

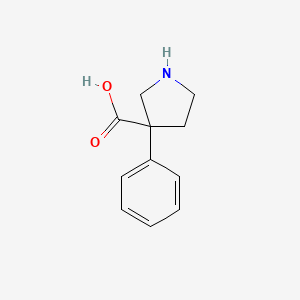

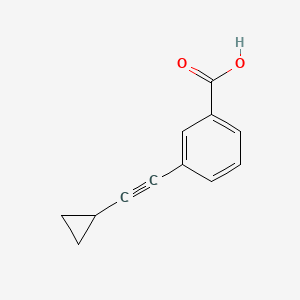
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)
